N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride
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Description
N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a useful research compound. Its molecular formula is C24H29ClN4O3S and its molecular weight is 489.03. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase (COX), which is involved in the inflammatory response . Additionally, it interacts with proteins involved in cell signaling pathways, potentially modulating their activity and influencing downstream effects. The nature of these interactions often involves binding to the active sites of enzymes or altering the conformation of proteins, thereby affecting their function.
Cellular Effects
The effects of this compound on various cell types are profound. This compound has been observed to influence cell signaling pathways, such as the MAPK/ERK pathway, which is critical for cell proliferation and differentiation . It also affects gene expression by modulating transcription factors and other regulatory proteins. Furthermore, this compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the production of ATP and other metabolites. These cellular effects highlight the compound’s potential in therapeutic applications, particularly in diseases where cell signaling and metabolism are dysregulated.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its interaction with COX enzymes involves binding to the enzyme’s active site, inhibiting its catalytic activity and reducing the production of pro-inflammatory mediators . Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in inflammation and cell proliferation. These molecular interactions underscore the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound’s stability and degradation are critical factors influencing its long-term effects. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, the compound may undergo degradation, leading to a decrease in its efficacy. Long-term studies in vitro and in vivo have demonstrated that prolonged exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anti-proliferative activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications. These studies underscore the need for careful dosage management to maximize therapeutic benefits while minimizing adverse effects.
Properties
IUPAC Name |
N-[2-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3S.ClH/c1-16-3-6-21-22(17(16)2)26-24(32-21)28-11-9-27(10-12-28)8-7-25-23(29)18-4-5-19-20(15-18)31-14-13-30-19;/h3-6,15H,7-14H2,1-2H3,(H,25,29);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRMYYFIYMQLMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)CCNC(=O)C4=CC5=C(C=C4)OCCO5)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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